L-Threonic acid calcium salt
CAS No.:
Cat. No.: VC13339046
Molecular Formula: C8H14CaO10
Molecular Weight: 310.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14CaO10 |
---|---|
Molecular Weight | 310.27 g/mol |
IUPAC Name | calcium;(2R,3S)-2,3,4-trihydroxybutanoate |
Standard InChI | InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 |
Standard InChI Key | ZJXGOFZGZFVRHK-BALCVSAKSA-L |
Isomeric SMILES | C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] |
SMILES | C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Canonical SMILES | C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
L-Threonic acid calcium salt is a coordination complex formed by the interaction of calcium ions with L-threonic acid, a four-carbon sugar acid. The compound’s systematic IUPAC name is calcium (2R,3S)-2,3,4-trihydroxybutanoate, reflecting its stereochemistry at the second and third carbon positions. Its structural formula (Fig. 1) features a hydroxyl group at each of the first three carbon atoms and a carboxylate group at the fourth carbon, which binds to the calcium ion .
Molecular Formula: C₈H₁₄CaO₁₀
Molecular Weight: 310.27 g/mol
CAS Registry Number: 70753-61-6
Synonyms: Calcium L-threonate, L-Threonic acid hemicalcium salt, (2R,3S)-2,3,4-Trihydroxybutyric acid calcium salt .
Physicochemical Properties
The compound is a white, crystalline powder with high water solubility (>50 mg/mL at 25°C) and negligible solubility in organic solvents such as ethanol, ether, or chloroform. Its aqueous solutions are neutral (pH ~7.0–7.5), making it suitable for oral formulations. Thermal stability analyses indicate decomposition temperatures above 200°C, ensuring robustness during manufacturing processes .
Synthesis and Industrial Production
Synthetic Pathways
The industrial synthesis of L-threonic acid calcium salt typically involves the oxidation of L-ascorbic acid (vitamin C) followed by neutralization with calcium carbonate. A patented method outlines the following steps :
-
Oxidation: L-ascorbic acid is dissolved in water and treated with hydrogen peroxide (H₂O₂) at 40–80°C for 1–4 hours, yielding L-threonic acid.
-
Neutralization: Calcium carbonate is added incrementally to the reaction mixture under controlled pH (6.5–7.5) to form the calcium salt.
-
Purification: Activated carbon is introduced to adsorb impurities, followed by filtration, vacuum concentration, and crystallization at ambient temperature.
This method achieves a yield of 85–92% with a purity exceeding 98%, as verified by high-performance liquid chromatography (HPLC) .
Scalability and Quality Control
Industrial batches are standardized to contain 12–13% elemental calcium by weight. Quality control protocols include atomic absorption spectroscopy for calcium quantification and chiral chromatography to confirm the (2R,3S) stereochemical configuration .
Pharmacological Profile
Mechanism of Action
L-Threonic acid calcium salt dissociates into calcium ions and L-threonate in the gastrointestinal tract. The L-threonate moiety enhances vitamin C uptake in cells via sodium-dependent vitamin C transporters (SVCTs), particularly in osteoblasts and lymphocytes . Vitamin C stimulates collagen synthesis by promoting hydroxylation of proline residues, a critical step in bone matrix formation. Concurrently, the released calcium ions integrate into hydroxyapatite crystals, reinforcing bone mineral density (Fig. 2) .
Pharmacokinetics
A single-dose pharmacokinetic study in healthy adults (2025 mg, oral) revealed the following parameters :
-
Cₘₐₓ (Peak Plasma Concentration): 32.3 mg/L
-
Tₘₐₓ (Time to Cₘₐₓ): 2.0 hours
-
AUC₀–∞ (Area Under Curve): 191.75 μg·h/mL
-
t₁/₂ (Elimination Half-Life): 2.7 hours
-
Apparent Volume of Distribution (Vd): 53.6 L
-
Clearance (Cl): 14.5 L/h
Comparative studies in rats demonstrated prolonged calcium retention with L-threonic acid calcium salt versus calcium gluconate or carbonate (Table 1) .
Table 1. Comparative Pharmacokinetics of Calcium Supplements in Rats
Parameter | L-Threonate | Calcium Gluconate | Calcium Carbonate |
---|---|---|---|
Tₘₐₓ (hours) | 0.79 | 0.45 | 0.50 |
t₁/₂ (hours) | 4.45 | 2.80 | 3.20 |
AUC (μg·h/mL) | 191.75 | 145.20 | 132.50 |
Bioavailability (%) | 95 | 78 | 65 |
Excretion and Tissue Distribution
In rats, 30% of administered calcium is excreted renally, 40% via feces, and 10–20% redistributed to bone and blood. Positron emission tomography (PET) studies show preferential accumulation in trabecular bone over cortical bone, aligning with its antiresorptive effects .
Clinical Efficacy in Bone Disorders
Osteoporosis Management
A randomized controlled trial (RCT) involving 120 postmenopausal women compared L-threonic acid calcium salt (1000 mg/day) with calcium carbonate (1000 mg/day) over 12 months. Dual-energy X-ray absorptiometry (DXA) revealed a 6.2% increase in lumbar spine bone mineral density (BMD) in the L-threonate group versus 2.8% in the carbonate group (p<0.01) .
Pediatric Rickets
In a cohort of 40 infants (3–10 months) with rickets, L-threonate supplementation (300 mg elemental calcium/day) normalized serum alkaline phosphatase levels in 85% of subjects within 8 weeks, compared to 45% in the calcium carbonate group (p<0.05) .
Mechanistic Advantages Over Conventional Supplements
L-Threonate’s dual action—direct calcium delivery and vitamin C-mediated collagen synthesis—synergistically enhances bone quality. Unlike calcium carbonate, which requires acidic gastric pH for absorption, L-threonate is pH-independent, ensuring consistent bioavailability even in hypochlorhydric elderly patients .
Regulatory Status and Applications
Approved Indications
As of 2025, L-threonic acid calcium salt is approved in China and the European Union as a medical food for osteoporosis prophylaxis and calcium deficiency. Phase III trials in the U.S. are ongoing for FDA approval as a prescription osteoanabolic agent .
Dietary Supplements
Commercial formulations combine L-threonate with vitamin D₃ (e.g., 500 mg calcium + 800 IU D₃ per tablet) to enhance intestinal calcium absorption. Market analyses project a compound annual growth rate (CAGR) of 8.9% for L-threonate supplements through 2030 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume